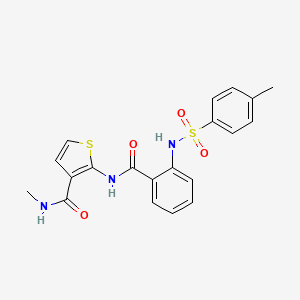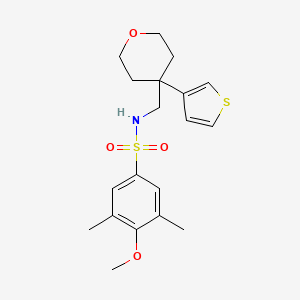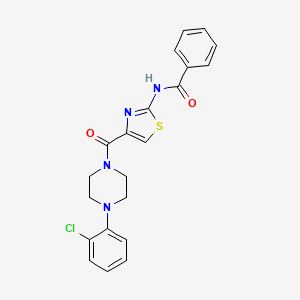![molecular formula C22H13BrN4O2 B2607954 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione CAS No. 850782-40-0](/img/structure/B2607954.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione, also known as BTA-NAP, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the family of benzo[d][1,2,3]triazole-based molecules, which have shown promising results in inhibiting cancer cell growth.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Click Chemistry-assisted Synthesis of Novel Aminonaphthoquinone-1,2,3-Triazole Hybrids
A series of novel 1,4-naphthoquinone-1,2,3-triazole hybrids were synthesized through a copper-catalyzed click reaction. These compounds displayed cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents. This research demonstrates the versatility of click chemistry in synthesizing complex molecules with potential therapeutic applications (Gholampour et al., 2019).
Facile Synthesis of 5H-naphtho[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-ones
This research describes the synthesis of new compounds by reacting 2-bromo-1,4-naphthoquinone with 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. These reactions highlight the capacity to create complex heterocyclic compounds that may have unique chemical and biological properties (Khalafy et al., 2015).
Biological Applications and Potential Therapeutic Uses
Anticancer Activity
The synthesized aminonaphthoquinone-1,2,3-triazole derivatives showed promising cytotoxic potential against cancer cell lines, indicating their potential as anticancer agents. Flow cytometric analysis revealed that some compounds induced cell cycle arrest, suggesting a mechanism of action that could be further explored for cancer therapy (Gholampour et al., 2019).
Antimycobacterial Evaluation
A library of amino-1,4-naphthoquinone-appended triazoles was synthesized and evaluated for their activity against Mycobacterium tuberculosis. One of the triazole hybrids showed significant activity, being more potent than several anti-TB drugs, which underscores the potential of these compounds in treating tuberculosis (Bala et al., 2014).
Chemosensors for Transition Metal Ions
The synthesis and characterization of naphthoquinone-based compounds demonstrated their ability to selectively detect Cu2+ ions in various solvents. These findings suggest applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-3-(3-bromoanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN4O2/c23-13-6-5-7-14(12-13)24-19-20(27-18-11-4-3-10-17(18)25-26-27)22(29)16-9-2-1-8-15(16)21(19)28/h1-12,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWFGMROGLBECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)


![N-[(2-Hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide](/img/structure/B2607876.png)


![2-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2607880.png)

![6-Tert-butyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2607886.png)




![3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2607894.png)